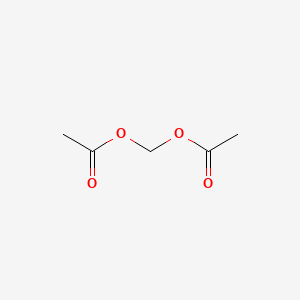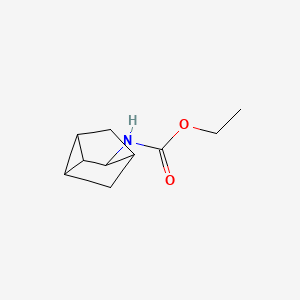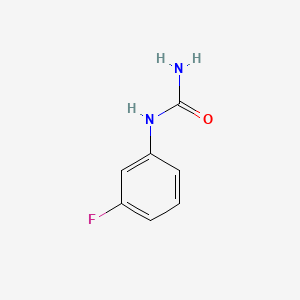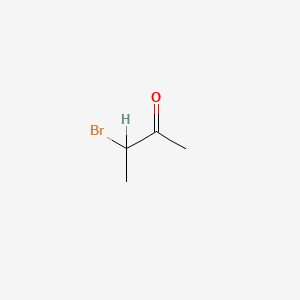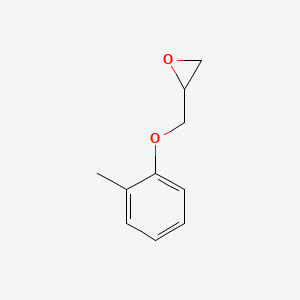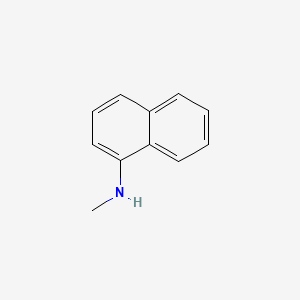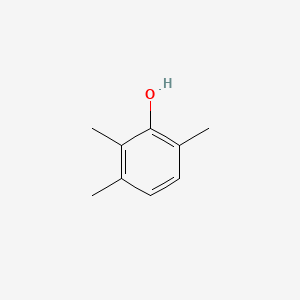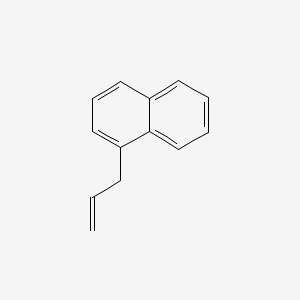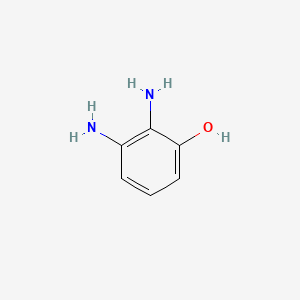
2,3-Diaminophenol
概要
説明
Synthesis Analysis
2,3-Diaminophenol reacts with 2,4-pentanedione to yield the corresponding benzo [b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .Chemical Reactions Analysis
2,3-Diaminophenol reacts with 2,4-pentanedione to yield the corresponding benzo [b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .科学的研究の応用
Synthesis of Amino-Benzoxazepines and Benzodiazepines
2,3-Diaminophenol is utilized in the one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines . These compounds are significant due to their pharmacological properties, including anticonvulsant, sedative, and muscle relaxant effects.
Electrosynthesis of Poly(2,3-diaminophenol)
The compound serves as a monomer in the electrosynthesis of poly(2,3-diaminophenol) via electro-oxidation . This polymer has potential applications in the development of conductive materials and as a component in various electrochemical devices.
Formation of Schiff Bases
2,3-Diaminophenol reacts with salicylaldehyde or 5-bromosalicylaldehyde to yield new unsymmetrical Schiff bases . Schiff bases have a wide range of applications, including their use as ligands in coordination chemistry and their catalytic properties in various organic reactions.
Complexation with Metals
This aromatic diamine forms complexes with metals such as Mn (III), Ni (II), and Cu (II) . These complexes can be studied for their potential catalytic activities or as models for biological systems.
Safety and Environmental Studies
Given its classification under hazard statements, research into the safe handling, storage, and disposal of 2,3-Diaminophenol is crucial. Studies may focus on its impact on the environment and the development of protocols to mitigate any potential risks .
Safety And Hazards
特性
IUPAC Name |
2,3-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXITAPTVOLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975046 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminophenol | |
CAS RN |
59649-56-8 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,3-diaminophenol commonly used for in research?
A1: 2,3-diaminophenol is a versatile compound often employed in research for synthesizing various materials and complexes. One prominent application is its use as a monomer in electropolymerization to create poly(2,3-diaminophenol). This polymer exhibits promising electrical conductivity, making it interesting for applications in materials science. [] Additionally, it serves as a building block for creating ligands, such as unsymmetrical tetradentate Schiff-base ligands. These ligands are particularly valuable for forming complexes with metals like iron(III) and cobalt(II), which are studied for their potential in mimicking the activity of enzymes like cytochrome P450. []
Q2: Can you provide some information on the structural characterization of 2,3-diaminophenol?
A2: 2,3-Diaminophenol has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, its structure can be inferred from its reactions and derivatives. It features a benzene ring with two amino groups (-NH2) at positions 2 and 3 and a hydroxyl group (-OH) at position 1.
Q3: How does the structure of 2,3-diaminophenol relate to its ability to form complexes with metals?
A3: The structure of 2,3-diaminophenol is key to its metal-complexing ability. The two amino groups and the hydroxyl group can act as electron-donating sites, readily coordinating to metal ions. [] This ability is enhanced when 2,3-diaminophenol reacts to form Schiff-base ligands, creating a tetradentate structure that can bind even more effectively to metal centers. []
Q4: Are there any studies on how modifying the 2,3-diaminophenol structure affects its properties?
A4: Yes, there have been investigations into the effects of modifying the 2,3-diaminophenol structure. For instance, researchers have explored substituting the benzene ring with various groups when forming benzo-2,1,3-thiadiazoles and benzo-2,1,3-selenadiazoles. [] These structural changes were found to impact the antifungal activity and toxicity of the resulting compounds, highlighting the significance of structure-activity relationships in drug discovery.
Q5: What analytical techniques are commonly used to study 2,3-diaminophenol and its derivatives?
A5: Several analytical methods are employed to characterize and quantify 2,3-diaminophenol and its derivatives. Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of 2,3-diaminophenol and its metal complexes. [] Spectroscopic techniques like UV-vis and FTIR are helpful for structural characterization and investigating properties of polymers derived from 2,3-diaminophenol. [] In the case of analyzing hair dyes, researchers have employed Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI MS/MS) for the identification and quantification of diaminophenols, including 2,3-diaminophenol. []
Q6: Has the use of 2,3-diaminophenol in applications like hair dyes raised any safety concerns?
A6: The use of certain diaminophenols, including potentially 2,3-diaminophenol, in hair dyes has been a subject of regulatory scrutiny due to potential health concerns. While the provided research doesn't elaborate on specific toxicological data for 2,3-diaminophenol, the development of sensitive analytical methods like UPLC-ESI MS/MS [] highlights the importance of monitoring and regulating these compounds in consumer products. This suggests a need for further research to comprehensively assess the safety profile of 2,3-diaminophenol and ensure its safe use in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


